molecular formula C21H23N5O2S B11008132 2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B11008132
M. Wt: 409.5 g/mol
InChI Key: LJWQSGFESLXBAI-INIZCTEOSA-N
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Description

    2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide: , often referred to as , is a synthetic organic molecule.

  • Its chemical formula is C₁₉H₂₀N₆O₂S, and its molecular weight is approximately 408.47 g/mol.
  • The compound features an indole ring, a triazolopyridine ring, and a thiol group, making it structurally diverse.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : Example reference. : Another example reference.

    Properties

    Molecular Formula

    C21H23N5O2S

    Molecular Weight

    409.5 g/mol

    IUPAC Name

    2-(4-methoxyindol-1-yl)-N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

    InChI

    InChI=1S/C21H23N5O2S/c1-28-18-7-5-6-17-15(18)9-12-25(17)14-20(27)22-16(10-13-29-2)21-24-23-19-8-3-4-11-26(19)21/h3-9,11-12,16H,10,13-14H2,1-2H3,(H,22,27)/t16-/m0/s1

    InChI Key

    LJWQSGFESLXBAI-INIZCTEOSA-N

    Isomeric SMILES

    COC1=CC=CC2=C1C=CN2CC(=O)N[C@@H](CCSC)C3=NN=C4N3C=CC=C4

    Canonical SMILES

    COC1=CC=CC2=C1C=CN2CC(=O)NC(CCSC)C3=NN=C4N3C=CC=C4

    Origin of Product

    United States

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